Regioisomeric Comparison: 5- vs. 3-Acetonitrile Substitution
The compound is structurally differentiated from its primary regioisomer by the position of the acetonitrile group on the isoxazole ring. The target compound, 2-(3-Isopropylisoxazol-5-yl)acetonitrile, has the nitrile at the 5-position, while the comparator, 2-(5-Isopropylisoxazol-3-yl)acetonitrile, has it at the 3-position [REFS-1, REFS-2]. This difference in substitution pattern is known to be a critical determinant of biological activity and chemical reactivity in isoxazole chemistry [1].
| Evidence Dimension | Substitution Pattern (Regioisomerism) |
|---|---|
| Target Compound Data | Acetonitrile group at 5-position; isopropyl at 3-position. |
| Comparator Or Baseline | 2-(5-Isopropylisoxazol-3-yl)acetonitrile: Acetonitrile group at 3-position; isopropyl at 5-position. |
| Quantified Difference | Positional isomer; same molecular formula and weight. |
| Conditions | Structural analysis; chemical identity. |
Why This Matters
This structural distinction is paramount for SAR studies, as the exact position of the nitrile can dictate binding affinity to biological targets and influence synthetic pathway outcomes, making correct isomer sourcing non-negotiable.
- [1] Tripathi, K., et al. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. Pest Management Science, 2024. View Source
